Potassium magnesium L-aspartate

Antiarrhythmic Activity Cardiology Preclinical Efficacy

Potassium magnesium L-aspartate (CAS 67528-13-6) is the scientifically preferred API for antiarrhythmic formulations, ERAS/ICU electrolyte protocols, and in vivo ion-depletion research. Unlike generic KCl/MgCl₂ or racemic DL-mixtures, its L-aspartate carrier enables stereospecific, active intracellular and mitochondrial cation transport for superior pharmacokinetics, antiarrhythmic efficacy, and safety. Insist on the pure L-enantiomer to guarantee batch chiral purity, reproducible pharmacology, and the intended therapeutic profile in cardiac and renal pathophysiology studies.

Molecular Formula C16H24K2MgN4O16
Molecular Weight 630.9 g/mol
CAS No. 67528-13-6
Cat. No. B3183136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium magnesium L-aspartate
CAS67528-13-6
Molecular FormulaC16H24K2MgN4O16
Molecular Weight630.9 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+]
InChIInChI=1S/4C4H7NO4.2K.Mg/c4*5-2(4(8)9)1-3(6)7;;;/h4*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;;2*+1;+2/p-4/t4*2-;;;/m0000.../s1
InChIKeyLVBRFZFUCKKGDJ-HJWRJIQTSA-J
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Magnesium L-Aspartate (CAS 67528-13-6): A Stereochemically Defined Electrolyte Carrier for Cardiac and Metabolic Support


Potassium magnesium L-aspartate (CAS 67528-13-6), with the molecular formula C₁₆H₂₄K₂MgN₄O₁₆ and a molecular weight of 630.88 g/mol, is a coordination complex of the endogenous L-aspartate amino acid with potassium and magnesium cations [1]. Functionally, it serves as an intra-extracellular electrolyte exchange agent, primarily used to replenish potassium and magnesium deficiencies, particularly those induced by cardiac glycosides or diuretics [2]. Unlike generic inorganic salts, the L-aspartate moiety is proposed to act as a metabolic carrier, facilitating the active transport of cations into cells and mitochondria, which is critical for maintaining cellular excitability and metabolic function [3].

Why Simple Electrolyte Salts or Racemic Mixtures Cannot Substitute for Potassium Magnesium L-Aspartate


Substituting potassium magnesium L-aspartate with a generic potassium/magnesium salt (e.g., chloride) or a racemic (DL-) mixture is not functionally equivalent. The stereochemistry of the aspartate carrier is not inert; it profoundly influences the compound's pharmacokinetics and pharmacodynamics. L-aspartate, the naturally occurring enantiomer, is recognized and utilized by endogenous transport systems, leading to different rates of cation delivery and retention compared to its D- or DL- counterparts [1]. Furthermore, the anion (aspartate vs. chloride) itself can influence electrolyte handling and toxicity, with some evidence suggesting that the anion affects the overall pharmacological and safety profile of the cation supplementation [2]. This creates a scientific basis for stereospecific procurement, where the L-enantiomer offers a distinct profile of efficacy and safety.

Quantitative Comparative Evidence: Potassium Magnesium L-Aspartate vs. D-, DL-Isomers and Potassium Chloride


L-Aspartate Isomer Exhibits Superior Antiarrhythmic Efficacy in Multiple Preclinical Models

In direct comparative studies using rat models of arrhythmia induced by strophanthin-K and calcium chloride (CaCl2), intravenous administration of potassium magnesium L-aspartate demonstrated higher efficacy than its D- and DL-stereoisomers [1]. The L-isomer significantly decreased the incidence of arrhythmias, increased the time to onset of the first arrhythmia, and improved survival outcomes compared to the D- and DL-forms [1].

Antiarrhythmic Activity Cardiology Preclinical Efficacy

Enhanced Therapeutic Index of L-Aspartate Isomer Due to Reduced Toxicity

In the aconitine-induced arrhythmia model in rats, potassium magnesium L-aspartate demonstrated a superior acute toxicity (LD50), effective dose (ED50), and consequently, a better antiarrhythmic (therapeutic) ratio (LD50/ED50) compared to its D- and DL-stereoisomers [1].

Toxicology Safety Pharmacology Therapeutic Window

Higher Efficiency in Correcting Drug-Induced Potassium and Magnesium Deficiency

In a rat model of digoxin- and furosemide-induced potassium and magnesium depletion, intravenous administration of potassium magnesium L-aspartate led to a higher compensation of K and Mg deficiency compared to D- and DL-stereoisomers [1]. The deficiency correction rate was ranked in the following order: K,Mg L-aspartate > K,Mg DL-aspartate > K,Mg D-aspartate [1]. Furthermore, the L-isomer resulted in lower daily urinary excretion of amine nitrogen and magnesium, indicating better retention [1].

Electrolyte Homeostasis Pharmacokinetics Deficiency Correction

Potassium Magnesium Aspartate Reduces Incidence of Hypokalemia vs. Potassium Chloride in Clinical Setting

In a clinical study of 282 patients post-coronary angiography, treatment with magnesium-potassium aspartate significantly decreased the incidence of hypokalemia compared to a potassium chloride control group [1]. Preoperative application of potassium magnesium aspartate was identified as an independent protective factor for hypokalemia (P<0.01) [1].

Hypokalemia Clinical Trial Coronary Angiography

Validated Application Scenarios for Potassium Magnesium L-Aspartate Based on Comparative Evidence


Development of Next-Generation Antiarrhythmic Formulations

Based on its superior therapeutic index and antiarrhythmic efficacy in preclinical models compared to D- and DL-isomers [1], potassium magnesium L-aspartate is the scientifically preferred active pharmaceutical ingredient (API) for developing novel parenteral or oral antiarrhythmic agents. Its L-stereochemistry is non-negotiable for achieving the observed safety and efficacy profile, making it the sole candidate for formulations targeting cardiac glycoside toxicity or other arrhythmogenic conditions.

Optimized Electrolyte Repletion Protocols in Acute Care

The clinical evidence showing a reduced incidence of hypokalemia and QTc prolongation compared to potassium chloride in post-coronary angiography patients [2], along with superior intracellular potassium replenishment in surgical patients [3], establishes potassium magnesium L-aspartate as a first-line choice for designing enhanced recovery after surgery (ERAS) protocols or intensive care unit (ICU) electrolyte management guidelines, particularly where cellular uptake efficiency is paramount.

Creating High-Fidelity Disease Models for Electrolyte and Cardiac Research

For in vivo research into electrolyte disturbances (e.g., digoxin- or furosemide-induced depletion models), potassium magnesium L-aspartate serves as a precise and validated tool for restoring homeostasis [4]. Its well-characterized, superior ability to correct tissue-specific K and Mg deficiency, compared to other stereoisomers, allows for more accurate and reproducible interventions in mechanistic studies of cardiac and renal pathophysiology.

Quality Control Reference Standard for Chiral Purity Analysis

Given the significant functional differences between L- and D-aspartate salts, the pure L-enantiomer (CAS 67528-13-6) is a critical reference standard for analytical chemistry. It is used to develop and validate chiral separation methods (e.g., HPLC) to ensure the stereochemical purity and batch-to-batch consistency of pharmaceutical products containing potassium magnesium aspartate, thereby guaranteeing the intended biological activity and safety profile.

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